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molecular formula C11H9Cl2NO2 B3271092 ethyl 4,5-dichloro-1H-indole-2-carboxylate CAS No. 53995-85-0

ethyl 4,5-dichloro-1H-indole-2-carboxylate

Cat. No. B3271092
M. Wt: 258.1 g/mol
InChI Key: PISLFLJLHWFZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803362B2

Procedure details

The title compound was prepared according to the general procedure of Scheme 2. A mixture of 3,4-dichlorophenylhydrazine (5.0 g) in benzene (50 mL) was treated sequentially with ethylpyruvate (2.6 mL) and p-toluenesulfonic acid (trace). The mixture was heated at reflux temperature (Dean and Stark conditions) for 5 h then cooled to ambient temperature to afford a solution of 2-[(3,4-dichloro-phenyl)-hydrazono]-propionic acid ethyl ester. Separately a solution of p-toluenesulfonic acid (15 g) in benzene (150 mL) was heated at reflux temperature (Dean and Stark conditions) for 2 h and then treated with the hydrazone solution. After 3 h the reaction mixture was cooled, treated with saturated sodium hydrogen carbonate solution and diethyl ether. The organic fraction was separated, washed with saturated sodium hydrogen carbonate solution and then brine, dried over magnesium sulfate and filtered, and solvent was evaporated to give an orange solid. The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane) to afford 4,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester (0.5 g, 8%) and 5,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester (0.297 g, 5%). These materials were used separately without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.C(OC(=O)C(=N[NH:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)C)C.[C:29](=[O:32])([O-])[OH:30].[Na+].[CH2:34]([O:36]CC)[CH3:35]>C1C=CC=CC=1>[CH2:34]([O:36][C:11]([C:1]1[NH:19][C:20]2[C:21]([CH:6]=1)=[C:22]([Cl:27])[C:23]([Cl:26])=[CH:24][CH:25]=2)=[O:30])[CH3:35].[CH2:34]([O:30][C:29]([C:1]1[NH:19][C:20]2[C:25]([CH:2]=1)=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=2)=[O:32])[CH3:35] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)=NNC1=CC(=C(C=C1)Cl)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature (Dean and Stark conditions) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h the reaction mixture was cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 8%
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.297 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803362B2

Procedure details

The title compound was prepared according to the general procedure of Scheme 2. A mixture of 3,4-dichlorophenylhydrazine (5.0 g) in benzene (50 mL) was treated sequentially with ethylpyruvate (2.6 mL) and p-toluenesulfonic acid (trace). The mixture was heated at reflux temperature (Dean and Stark conditions) for 5 h then cooled to ambient temperature to afford a solution of 2-[(3,4-dichloro-phenyl)-hydrazono]-propionic acid ethyl ester. Separately a solution of p-toluenesulfonic acid (15 g) in benzene (150 mL) was heated at reflux temperature (Dean and Stark conditions) for 2 h and then treated with the hydrazone solution. After 3 h the reaction mixture was cooled, treated with saturated sodium hydrogen carbonate solution and diethyl ether. The organic fraction was separated, washed with saturated sodium hydrogen carbonate solution and then brine, dried over magnesium sulfate and filtered, and solvent was evaporated to give an orange solid. The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane) to afford 4,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester (0.5 g, 8%) and 5,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester (0.297 g, 5%). These materials were used separately without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.C(OC(=O)C(=N[NH:19][C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=1)C)C.[C:29](=[O:32])([O-])[OH:30].[Na+].[CH2:34]([O:36]CC)[CH3:35]>C1C=CC=CC=1>[CH2:34]([O:36][C:11]([C:1]1[NH:19][C:20]2[C:21]([CH:6]=1)=[C:22]([Cl:27])[C:23]([Cl:26])=[CH:24][CH:25]=2)=[O:30])[CH3:35].[CH2:34]([O:30][C:29]([C:1]1[NH:19][C:20]2[C:25]([CH:2]=1)=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=2)=[O:32])[CH3:35] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)=NNC1=CC(=C(C=C1)Cl)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature (Dean and Stark conditions) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h the reaction mixture was cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was purified via silica gel chromatography (15-75% ethylacetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C(=C2C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 8%
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.297 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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